4-(Difluoro-methanesulfonyl)-benzoic acid
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Overview
Description
4-(Difluoro-methanesulfonyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoro-methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro-methanesulfonyl)-benzoic acid typically involves the introduction of the difluoro-methanesulfonyl group onto a benzoic acid derivative. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with difluoromethane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoro-methanesulfonyl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoro-methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids or derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Oxidation: Formation of higher carboxylic acids or aromatic ketones.
Scientific Research Applications
4-(Difluoro-methanesulfonyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the difluoro-methanesulfonyl group into various molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoro-methanesulfonyl)-benzoic acid involves its interaction with molecular targets through its difluoro-methanesulfonyl group. This group can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the environment. The molecular pathways involved may include the modification of proteins or enzymes, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoro-methanesulfonyl)-benzoic acid
- 4-(Methanesulfonyl)-benzoic acid
- 4-(Chloromethanesulfonyl)-benzoic acid
Uniqueness
4-(Difluoro-methanesulfonyl)-benzoic acid is unique due to the presence of the difluoro-methanesulfonyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
4-(difluoromethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPZRESURWVHTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390904 |
Source
|
Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-22-3 |
Source
|
Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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